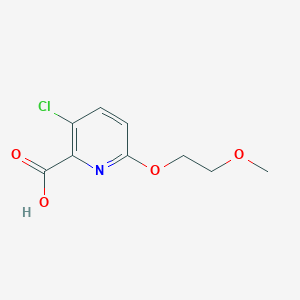
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1020947-39-0 . It has a molecular weight of 231.64 . The IUPAC name for this compound is 3-chloro-6-(2-methoxyethoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid is 1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6 (10)8 (11-7)9 (12)13/h2-3H,4-5H2,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid include a molecular weight of 231.64 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Activities : Derivatives of pyridine-2-carboxylic acid, similar to 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria and antifungal activities against yeast strains. These compounds are known for their significant activity in inhibiting bacterial growth (Ö. Tamer et al., 2018).
Synthetic Applications : The compound and its derivatives are used in various synthetic chemical reactions. For instance, they are involved in the synthesis of complex pyridine structures and pyridine derivatives, which have broad applications in chemical research (M. Bencková & A. Krutošíková, 1997).
Spectroscopy and Computational Studies : These compounds are also subjects in spectroscopic (FT-IR and UV-Vis) characterizations and Density Functional Theory (DFT) calculations, which are essential in understanding their molecular structures and electronic properties (Ö. Tamer et al., 2018).
Crystallography and Structural Analysis : Some studies focus on the crystal structure analysis of these compounds, providing insights into their molecular arrangement and potential applications in materials science (Li-qun Shen et al., 2012).
Catalytic and Reaction Mechanism Studies : Research on 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid and its derivatives includes studying their role as catalysts in chemical reactions and understanding their reaction mechanisms (Pavel Drabina et al., 2010).
Safety and Hazards
The safety information available indicates that 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
3-chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4/c1-14-4-5-15-7-3-2-6(10)8(11-7)9(12)13/h2-3H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKBOMICRYVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)


![(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1461131.png)









